molecular formula C18H14N4O4 B5803764 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide

2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide

Cat. No. B5803764
M. Wt: 350.3 g/mol
InChI Key: LAVCLFIQXROFJK-PHNSAVJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, also known as CPNPAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPNPAH belongs to the family of hydrazide derivatives and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves its ability to inhibit the activity of proteasomes and COX-2 enzymes. Proteasomes are responsible for the degradation of proteins in cells, and their inhibition by this compound leads to the accumulation of misfolded and damaged proteins, which eventually leads to apoptosis in cancer cells. COX-2 enzymes are involved in the inflammatory response, and their inhibition by this compound leads to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of proteasome activity, and inhibition of COX-2 enzyme activity. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide for lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for the development of anticancer drugs. This compound also has anti-inflammatory properties, which may make it useful for the development of anti-inflammatory drugs. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, including the development of more efficient synthesis methods, the optimization of its anticancer and anti-inflammatory properties, and the evaluation of its potential toxicity. Other potential applications of this compound include its use as a fluorescent probe for the detection of proteasome activity and its use in the development of novel materials with unique properties. Overall, this compound has shown significant potential for a wide range of scientific research applications, and further research in this area is warranted.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves a multi-step process, and it has been studied extensively for its potential applications as an anticancer and anti-inflammatory agent. This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of proteasome activity, and inhibition of COX-2 enzyme activity. While this compound has several advantages for lab experiments, its potential toxicity may limit its use in clinical settings. There are several future directions for research on this compound, including the development of more efficient synthesis methods, the optimization of its properties, and the evaluation of its potential toxicity.

Synthesis Methods

The synthesis of 2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves a multi-step process that begins with the reaction of 2-cyanophenol with chloroacetyl chloride to form 2-(2-chloroacetyl)phenoxy)acetonitrile. The resulting compound is then reacted with hydrazine hydrate to form 2-(2-(hydrazinocarbonyl)phenoxy)acetonitrile. The final step involves the reaction of 2-(2-(hydrazinocarbonyl)phenoxy)acetonitrile with 3-(3-nitrophenyl)-2-propenal to form this compound.

Scientific Research Applications

2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has shown promising results as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes, which are responsible for the degradation of proteins in cells. This compound has also shown potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response.

properties

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c19-12-15-7-1-2-9-17(15)26-13-18(23)21-20-10-4-6-14-5-3-8-16(11-14)22(24)25/h1-11H,13H2,(H,21,23)/b6-4+,20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVCLFIQXROFJK-PHNSAVJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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